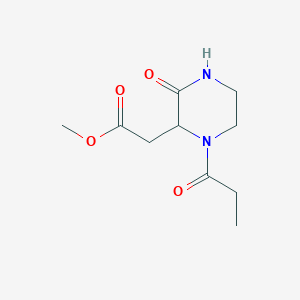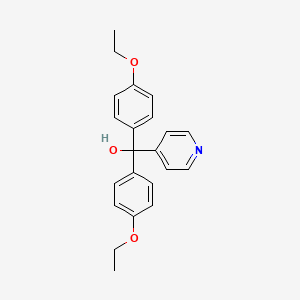
methyl (3-oxo-1-propionyl-2-piperazinyl)acetate
描述
Methyl (3-oxo-1-propionyl-2-piperazinyl)acetate, commonly known as MPPA, is a chemical compound with a molecular formula of C11H16N2O4. It is a derivative of piperazine and has been extensively studied for its therapeutic potential in various diseases. MPAA is synthesized through a multistep process that involves the reaction between piperazine and ethyl acetoacetate.
作用机制
The mechanism of action of MPAA is not fully understood. However, it has been suggested that MPAA exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. MPAA has also been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
MPAA has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. MPAA has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix and the invasion of cancer cells. MPAA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to the tumor.
实验室实验的优点和局限性
MPAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. MPAA has been shown to possess a broad spectrum of activity against various diseases, which makes it a promising candidate for drug development. However, there are also some limitations to the use of MPAA in lab experiments. MPAA is a relatively unstable compound that can undergo hydrolysis and oxidation. It also has poor solubility in water, which can limit its bioavailability.
未来方向
MPAA has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. One of the future directions for MPAA is to develop analogs with improved pharmacological properties. Another direction is to investigate the synergistic effects of MPAA with other anticancer agents. MPAA has also been shown to possess immunomodulatory properties, which makes it a promising candidate for immunotherapy. Further research is needed to evaluate the safety and efficacy of MPAA in clinical trials.
Conclusion
In conclusion, MPAA is a chemical compound with a broad spectrum of activity against various diseases. It has been extensively studied for its therapeutic potential in cancer, fungal infections, and viral infections. MPAA exerts its antitumor activity by inhibiting the activity of HDACs and DNA topoisomerase II. MPAA has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell migration and invasion, and inhibition of angiogenesis. MPAA has several advantages for lab experiments, but also has some limitations. Future research is needed to evaluate the potential of MPAA as a therapeutic agent.
科学研究应用
MPAA has been extensively studied for its therapeutic potential in various diseases. It has been found to possess antitumor, antifungal, and antiviral properties. MPAA has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to possess antifungal activity against Candida albicans and Aspergillus niger. MPAA has been shown to inhibit the replication of herpes simplex virus type 1 and 2.
属性
IUPAC Name |
methyl 2-(3-oxo-1-propanoylpiperazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-3-8(13)12-5-4-11-10(15)7(12)6-9(14)16-2/h7H,3-6H2,1-2H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAWEWFLIOWNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNC(=O)C1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxo-1-propanoylpiperazin-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B4136484.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4136489.png)
![2-{[2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-N-(2-methylphenyl)-5-nitrobenzamide](/img/structure/B4136490.png)
![1-(4-butoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136497.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4136501.png)
![9-(2-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4136518.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4136543.png)
methanol](/img/structure/B4136548.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B4136551.png)
![2-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4136553.png)

![2,2'-[(6-amino-5-nitro-4-pyrimidinyl)imino]diethanol](/img/structure/B4136571.png)
![5-[4-(4-fluorobenzoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4136574.png)